Minizide

Hypertension Pharmacodynamics Combination Therapy

Minizide combines prazosin HCl (alpha‑1 blocker) and polythiazide (250× chlorothiazide potency) in a once‑daily oral capsule. The fixed dose delivers 32/17 mmHg incremental BP reduction over prazosin alone and achieved 96% diastolic ≤90 mmHg at 7‑month follow‑up. Unlike beta‑blocker‑thiazide combos, it preserves cardiac output and renal blood flow while elevating HDL. Ideal as a comparator in hypertension trials or for formulary inclusion in high‑risk cardiovascular populations. Available in the original 0.5 mg/1 mg formulation; bulk quantities for clinical studies or reference‑standard needs are supplied upon request.

Molecular Formula C30H35Cl2F3N8O8S3
Molecular Weight 859.7 g/mol
CAS No. 84057-89-6
Cat. No. B1220133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinizide
CAS84057-89-6
SynonymsPolypress
Molecular FormulaC30H35Cl2F3N8O8S3
Molecular Weight859.7 g/mol
Structural Identifiers
SMILESCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl
InChIInChI=1S/C19H21N5O4.C11H13ClF3N3O4S3.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);2-3,10,17H,4-5H2,1H3,(H2,16,19,20);1H
InChIKeyRJXADVANIGCCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minizide (CAS 84057-89-6): Fixed-Dose Prazosin/Polythiazide Combination for Hypertension Procurement & Selection


Minizide (CAS 84057-89-6) is a fixed-dose combination oral capsule containing prazosin hydrochloride (an alpha-1 adrenergic antagonist) and polythiazide (a thiazide diuretic) [1]. Prazosin reduces peripheral vascular resistance via postsynaptic alpha-1 blockade, while polythiazide, approximately 250 times as potent as chlorothiazide on a weight basis, promotes sodium and water excretion [2][3]. This dual mechanism addresses both vascular tone and volume status in hypertension management.

Minizide Procurement: Why Fixed-Dose Prazosin/Polythiazide is Not Interchangeable with Component Monotherapy or Alternative Alpha-Blocker Combinations


Direct substitution of Minizide with either prazosin or polythiazide alone fails to replicate the hemodynamic and blood pressure response observed with the combination. The fixed combination produces a significantly more pronounced antihypertensive effect than either component administered individually at equivalent doses [1]. Furthermore, the addition of polythiazide to prazosin counteracts prazosin-induced plasma volume expansion observed in non-responders, a physiologic consequence that limits prazosin monotherapy efficacy [2]. Among thiazide options, polythiazide's potency (250x chlorothiazide) and 24-48 hour duration of action differ meaningfully from shorter-acting alternatives like hydrochlorothiazide, impacting dosing frequency and compliance [3]. The fixed-dose tablet formulation (0.5 mg prazosin/0.25 mg polythiazide) is specifically designed to simplify once-daily dosing, a convenience not automatically achieved with separate component prescriptions.

Minizide (CAS 84057-89-6): Quantitative Comparative Evidence for Scientific & Procurement Decision-Making


Blood Pressure Reduction: Minizide vs. Prazosin Alone in Non-Responders

In patients whose blood pressure was not normalized on prazosin monotherapy, the addition of polythiazide (i.e., Minizide) produced a substantial and statistically significant incremental reduction in blood pressure [1]. This head-to-head within-subject comparison demonstrates the superior antihypertensive efficacy of the fixed combination over the alpha-blocker component alone.

Hypertension Pharmacodynamics Combination Therapy

Response Rate: Minizide Combination vs. Prazosin Monotherapy

In a multicenter study of 551 patients, Minizide achieved a 93% improvement in blood pressure severity grade, with 67% of patients attaining a diastolic BP ≤90 mmHg at study end [1]. This response rate is notably higher than the 57% responder rate reported for prazosin alone (defined as BP fall >10 mmHg) in physiologic studies, and the 23 of 50 patients (46%) maintaining control on prazosin monotherapy in long-term follow-up [2][3].

Hypertension Clinical Response Combination Therapy

Polythiazide Potency: 250-Fold Greater than Chlorothiazide

Polythiazide, the diuretic component of Minizide, exhibits approximately 250 times the potency of chlorothiazide on a milligram basis [1]. In a double-blind comparison, 2 mg polythiazide twice daily produced equivalent blood pressure reduction to 500 mg chlorothiazide twice daily, confirming this potency ratio in clinical practice. The daily dose range for polythiazide (0.5-1 mg) is substantially lower than that for hydrochlorothiazide (12.5-50 mg) [2].

Thiazide Diuretics Potency Dose Optimization

Lipid Profile Modulation: Prazosin Component Mitigates Thiazide-Induced Dyslipidemia

Thiazide diuretics are known to elevate serum triglycerides and total cholesterol. However, when prazosin is added to polythiazide therapy, there is a significant increase in high-density lipoprotein (HDL) cholesterol compared to placebo [1]. This contrasts with the effect of adding a beta-blocker (e.g., propranolol) to thiazide therapy, which further lowers HDL cholesterol and increases triglycerides [2].

Dyslipidemia Cardiovascular Risk Combination Therapy

Hemodynamic Profile: Preservation of Cardiac Output and Renal Perfusion

Prazosin lowers blood pressure without clinically significant changes in cardiac output, heart rate, renal blood flow, or glomerular filtration rate [1]. The addition of polythiazide in Minizide reduces peripheral resistance by 467 dyn·s/cm⁻⁵ and returns plasma volume to baseline, addressing the volume expansion seen in prazosin non-responders without compromising the favorable hemodynamic profile [2]. This contrasts with beta-blocker combinations which may reduce cardiac output.

Hemodynamics Renal Function Combination Therapy

Minizide (Prazosin/Polythiazide) Application Scenarios Supported by Quantitative Evidence


Clinical Trials Requiring Fixed-Dose Antihypertensive Combination with Documented Additive Efficacy

Investigators designing hypertension trials requiring a fixed-dose combination with proven superiority over monotherapy components should consider Minizide. The 32/17 mmHg incremental blood pressure reduction over prazosin alone provides a quantifiable efficacy benchmark [1], while the 93% improvement rate in large-scale multicenter evaluation offers robust response expectations [2]. This evidence supports its use as a comparator or active control arm in studies of novel antihypertensive agents.

Formulary Selection for Hypertensive Patients with Comorbid Dyslipidemia or Metabolic Concerns

Healthcare systems and payers evaluating antihypertensive formulary options for populations with high cardiovascular risk should note the lipid-modulating profile of Minizide. The prazosin component's ability to increase HDL cholesterol while on thiazide therapy [1] offers a differentiated benefit over beta-blocker-thiazide combinations that worsen lipid profiles [2]. This supports formulary placement in integrated care pathways for hypertensive patients with metabolic syndrome.

Procurement for Hypertension Management in Renal or Heart Failure Populations

Hospitals and clinics treating hypertensive patients with concurrent heart failure or renal impairment may prioritize Minizide based on its favorable hemodynamic profile. The preservation of cardiac output and renal blood flow during blood pressure reduction [1] contrasts with beta-blocker combinations that reduce cardiac output. This hemodynamic stability supports use in populations where maintaining end-organ perfusion is critical.

Long-Term Maintenance Therapy Requiring Once-Daily Dosing for Enhanced Compliance

Chronic disease management programs seeking to improve medication adherence through simplified regimens should consider Minizide. Long-term follow-up studies demonstrate sustained blood pressure control with once-daily dosing (average 2 tablets/day), achieving 96% diastolic BP ≤90 mmHg at 7-month follow-up [1]. The convenient dosage regimen is specifically associated with enhanced treatment compliance in this chronic condition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minizide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.